molecular formula C17H15FN2O3S2 B2476207 5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1788784-85-9

5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Cat. No. B2476207
CAS RN: 1788784-85-9
M. Wt: 378.44
InChI Key: DXFCCUFTPMJANG-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide, also known as Pimasertib, is a small molecule inhibitor that selectively targets mitogen-activated protein kinase (MAPK) signaling pathway. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Compounds with structural similarities to the one have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The introduction of a fluorine atom has been shown to preserve COX-2 potency and significantly increase selectivity towards COX-1, leading to the development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Photodynamic Therapy for Cancer

Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin et al., 2020).

Kynurenine 3-Hydroxylase Inhibition

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has led to the identification of high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors, by modulating the pathway, have shown potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting their significance in neurochemical research (Röver et al., 1997).

Anticancer Activity

Aminothiazole-paeonol derivatives, related to the compound , have been synthesized and evaluated for their anticancer effect on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. Among these, specific derivatives exhibited potent inhibitory activity, surpassing that of traditional chemotherapy agents like 5-fluorouracil, indicating a promising direction for developing novel anticancer agents (Tsai et al., 2016).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-11-19-15(10-24-11)13-5-3-4-6-14(13)20-25(21,22)17-9-12(18)7-8-16(17)23-2/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFCCUFTPMJANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

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